Fmoc-PEG8-NHS ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Structure and Properties

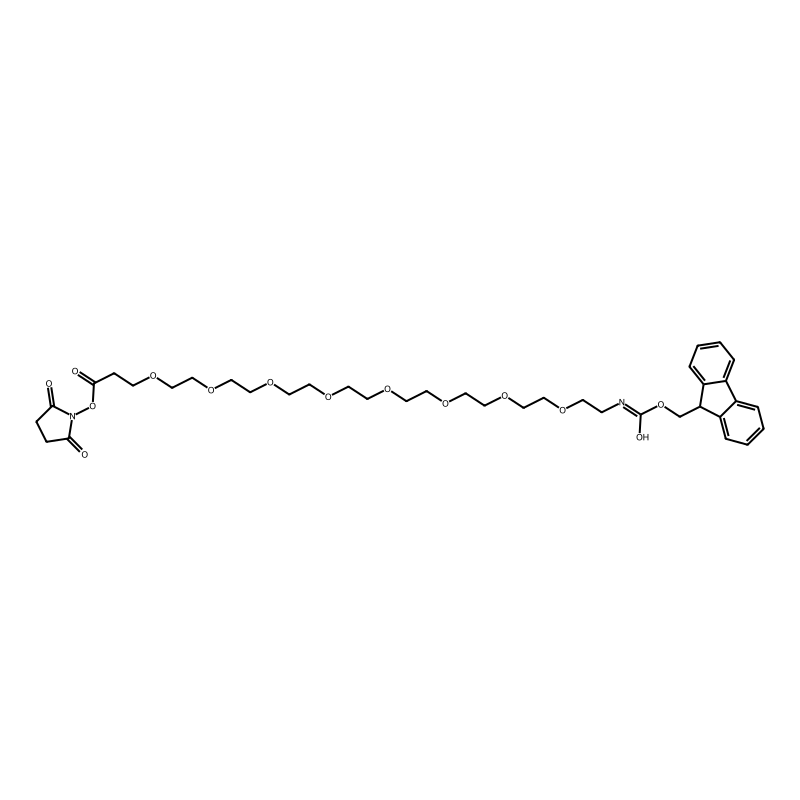

Fmoc-PEG8-NHS ester consists of three key components:

- Fmoc protecting group (Fluorenylmethoxycarbonyl): This group shields a primary amine at one end of the molecule. Under basic conditions, the Fmoc group can be selectively cleaved to reveal a free amine for further conjugation steps [].

- PEG spacer (Polyethylene glycol): This central segment is a hydrophilic chain of eight ethylene glycol units. PEG spacers enhance the water solubility of the molecule and the final conjugate [, ].

- NHS ester (N-Hydroxysuccinimide ester): This group reacts readily with primary amines (-NH2) present on various biomolecules like proteins, peptides, and amine-modified oligonucleotides [, ].

Applications in Bioconjugation

Fmoc-PEG8-NHS ester serves as a versatile tool for bioconjugation reactions, where it covalently links various biomolecules together. Here are some specific applications:

- Protein modification: Fmoc-PEG8-NHS ester can be used to attach PEG chains to proteins. PEGylation improves the protein's solubility, stability, and reduces immunogenicity, making it more suitable for therapeutic applications [, ].

- Drug delivery systems: Fmoc-PEG8-NHS ester can be used to create targeted drug delivery systems by conjugating drugs to specific biomolecules like antibodies. The PEG spacer helps improve the drug's circulation time in the body [].

- PROTAC linker: The Fmoc group can be removed to reveal a free amine, which can then be used for further conjugation steps in the development of PROTACs (Proteolysis-Targeting Chimeras) []. PROTACs are a novel class of drugs that hijack the body's natural protein degradation machinery to eliminate disease-causing proteins.

Fmoc-PEG8-NHS ester is a chemical compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain with eight ethylene glycol units, an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and a N-hydroxysuccinimide (NHS) ester functional group. The NHS ester allows for efficient conjugation with primary amines, while the Fmoc group can be removed under basic conditions to yield a free amine for further reactions. This compound is particularly valued for its hydrophilicity, enhancing solubility in aqueous environments, which is crucial for biological applications .

The molecular formula of Fmoc-PEG8-NHS ester is C38H52N2O14, with a molecular weight of approximately 760.8 g/mol. It is commonly used in the synthesis of antibody-drug conjugates and other bioconjugates due to its ability to form stable amide bonds with various biomolecules .

- Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, which converts the Fmoc-protected amine into a free amine, allowing for subsequent coupling reactions.

- Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds. This reaction is facilitated by the NHS group, which activates the carboxylic acid for nucleophilic attack by the amine .

- Hydrolysis: In aqueous environments, the NHS ester can hydrolyze to release the corresponding carboxylic acid and regenerate N-hydroxysuccinimide, although this reaction is generally slower compared to direct amine coupling.

Fmoc-PEG8-NHS ester has demonstrated significant biological activity primarily through its role in bioconjugation. By linking therapeutic agents (such as drugs or proteins) to antibodies or other biomolecules, it enhances the efficacy and specificity of these agents in targeted therapies. Its hydrophilicity improves the solubility and stability of conjugates in physiological conditions, which is essential for their biological function .

Additionally, compounds linked via Fmoc-PEG8-NHS ester often exhibit improved pharmacokinetics due to reduced immunogenicity and enhanced circulation time in biological systems.

The synthesis of Fmoc-PEG8-NHS ester typically involves several steps:

- Synthesis of PEG Backbone: The starting material is a PEG derivative that can be synthesized through polymerization methods.

- Fmoc Protection: The primary amine on the PEG chain is protected using Fmoc chloride in the presence of a base such as triethylamine.

- Formation of NHS Ester: The terminal carboxylic acid group on the PEG is converted into an NHS ester by reacting it with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

This multi-step process ensures that both protective and reactive groups are introduced effectively, making the compound suitable for various applications.

Fmoc-PEG8-NHS ester finds numerous applications across different fields:

- Antibody-Drug Conjugates: It serves as a linker in the development of targeted therapies by connecting cytotoxic drugs to antibodies.

- Protein Modification: The compound can be used to modify proteins or peptides for research purposes or therapeutic applications.

- Biomaterials: Its hydrophilic properties make it suitable for creating hydrogels or other biomaterials used in tissue engineering and regenerative medicine .

Interaction studies involving Fmoc-PEG8-NHS ester typically focus on its conjugation efficiency with various biomolecules. These studies assess:

- Kinetics of Amine Coupling: Evaluating how quickly and efficiently primary amines react with the NHS ester.

- Stability of Conjugates: Investigating how stable the formed conjugates are under different physiological conditions.

Such studies are crucial for optimizing its use in drug delivery systems and ensuring that conjugated compounds maintain their biological activity over time .

Fmoc-PEG8-NHS ester shares similarities with other PEG-based linkers but has unique features that distinguish it:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-PEG4-NHS ester | Shorter PEG chain (4 units) | Faster reaction kinetics due to shorter length |

| DBCO-PEG8-NHS ester | Contains dibenzocyclooctyne instead of Fmoc | Useful for bioorthogonal reactions |

| Maleimide-PEG8-NHS | Maleimide functional group | Selective reactivity with thiols |

| Biotin-PEG8-NHS | Biotin functional group | Strong affinity for streptavidin |

The unique combination of an Fmoc protecting group and an NHS ester in Fmoc-PEG8-NHS ester makes it particularly versatile for applications requiring both protection and reactivity, setting it apart from other similar compounds .

IUPAC Nomenclature and Common Aliases

Fmoc-PEG8-NHS ester is chemically designated as 9H-fluoren-9-ylmethyl 27-[(2,5-dioxo-1-pyrrolidinyl)oxy]-27-oxo-3,6,9,12,15,18,21,24-octaoxaheptacos-1-ylcarbamate, as per its IUPAC naming convention. This name reflects its tripartite structure: a fluorenylmethoxycarbonyl (Fmoc) group, an octaethylene glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester moiety. Common aliases include Fmoc-NH-PEG8-NHS, Fmoc-N-amido-PEG8-NHS ester, and Fmoc-PEG8-C2-NHS ester.

| Property | Value |

|---|---|

| CAS Number | 1334170-03-4 |

| Molecular Formula | C₃₈H₅₂N₂O₁₄ |

| Molecular Weight | 760.82 g/mol |

Structural Features of the Fmoc Protecting Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile carbamate protecting group introduced via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Its structure comprises a fluorene ring system linked to a methoxycarbonyl group, which forms a carbamate bond with the PEG8 spacer. Key attributes include:

- Base sensitivity: Deprotected under mild basic conditions (e.g., piperidine in DMF).

- UV detection: Fluorescent byproducts (dibenzofulvene) enable real-time monitoring during deprotection.

- Compatibility: Stable under acidic conditions, making it ideal for solid-phase peptide synthesis.

Polyethylene Glycol (PEG8) Spacer Characteristics

The PEG8 spacer is a linear chain of eight ethylene glycol units (−O−CH₂−CH₂−) with terminal hydroxyl groups. Its properties include:

- Hydrophilicity: Enhances aqueous solubility of conjugated molecules.

- Flexibility: Minimizes steric hindrance during biomolecular interactions.

- Length: Optimized for maintaining spacing between functional groups in PROTACs or bioconjugates.

| PEG8 Property | Description |

|---|---|

| Molecular Formula | C₁₆H₃₄O₉ |

| Molecular Weight | 370.44 g/mol |

| Functionality | Acts as a hydrophilic spacer between Fmoc and NHS ester groups |

N-Hydroxysuccinimide (NHS) Ester Functionality

The NHS ester group is a reactive moiety that facilitates covalent conjugation to primary amines (−NH₂) via amide bond formation. Key reaction parameters include:

- pH dependence: Optimal reactivity at pH 7.2–9.0; hydrolysis dominates at higher pH.

- Reaction mechanism:

$$

\text{NHS ester} + \text{R-NH}_2 \rightarrow \text{R-NH-CO-O-PEG8-Fmoc} + \text{N-Hydroxysuccinimide}

$$ - Applications: Labeling proteins, oligonucleotides, and amine-modified surfaces.

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| pH | 7.5–8.5 | Efficient amide bond formation |

| Temperature | 0–25°C | Slows hydrolysis |

| Solvent | Aqueous buffers or DMF/DMSO | Maintains NHS ester solubility |

Functional and Synthetic Applications

Role in PROTAC Synthesis

Fmoc-PEG8-NHS ester serves as a heterobifunctional linker in PROTAC (Proteolysis Targeting Chimera) design, enabling sequential conjugation of E3 ligase recruiters (via NHS ester) and target protein binders (via deprotected Fmoc amine). Its PEG8 spacer optimizes spatial separation between components, enhancing protein-protein interaction efficacy.

Bioconjugation and Labeling

The NHS ester group reacts with lysine residues in proteins, nucleophilic amino termini in peptides, or aminomodified nucleic acids. Applications include:

- Fluorescent labeling: Conjugation of NHS-ester-linked fluorophores to antibodies.

- Crosslinking: Bridging amine-containing molecules in immunoassays or protein interaction studies.

- PEGylation: Improving pharmacokinetics of therapeutic proteins via PEG8-mediated solubility enhancement.

Comparative Analysis with Related Compounds

Fmoc-PEG8-NHS vs. Fmoc-PEG12-NHS

Fmoc-PEG8-NHS vs. Sulfo-NHS Ester Analogues

Fmoc-PEG8-NHS ester is a synthetic chemical compound with the molecular formula C38H52N2O14 [1] [2] [3]. The compound exhibits a molecular weight of 760.82 grams per mole, which has been consistently reported across multiple analytical studies [1] [2] [5]. This molecular weight reflects the complex structure of the compound, which incorporates a fluorenylmethoxycarbonyl protecting group, an octaethylene glycol spacer, and an N-hydroxysuccinimide ester reactive group [3] [4].

The Chemical Abstracts Service has assigned this compound the registry number 1334170-03-4, which serves as its unique chemical identifier [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 9H-fluoren-9-ylmethyl 27-[(2,5-dioxo-1-pyrrolidinyl)oxy]-27-oxo-3,6,9,12,15,18,21,24-octaoxaheptacos-1-ylcarbamate [4].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C38H52N2O14 | Citations 1, 2, 3, 4, 5 |

| Molecular Weight | 760.82 g/mol | Citations 1, 2, 3, 5 |

| CAS Number | 1334170-03-4 | Citations 1, 2, 3, 4, 5 |

Physical State and Appearance

Fmoc-PEG8-NHS ester exists as a liquid at room temperature under standard atmospheric conditions [7] [11]. The compound presents as a colorless to light yellow oily liquid, with the slight coloration potentially arising from minor impurities or oxidation products that may form during storage or handling [2] [5] [7].

The physical state of this compound is particularly noteworthy given its complex molecular structure, which includes both hydrophilic polyethylene glycol segments and hydrophobic aromatic fluorenyl groups [5]. The liquid nature facilitates handling and dissolution in appropriate solvents, though it necessitates careful storage conditions to maintain stability [7].

Density measurements have been determined through computational methods, yielding a predicted value of 1.28±0.1 grams per cubic centimeter [5]. This density value is consistent with similar polyethylene glycol derivatives containing aromatic substituents [5].

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | Citations 7, 11 |

| Appearance | Colorless to light yellow oily liquid | Citations 2, 5, 7 |

| Density | 1.28±0.1 g/cm³ (Predicted) | Citation 5 |

Solubility Profile in Various Solvents

The solubility characteristics of Fmoc-PEG8-NHS ester reflect its amphiphilic nature, with distinct solubility patterns observed across different solvent systems [5] [18] [21]. The compound demonstrates excellent solubility in polar organic solvents, particularly dichloromethane, dimethylformamide, and dimethyl sulfoxide [5] [18] [21].

In aqueous environments, Fmoc-PEG8-NHS ester exhibits limited solubility, with hydrolysis of the N-hydroxysuccinimide ester group occurring upon contact with water [18] [21]. This hydrolytic instability in aqueous media represents a significant limitation for direct aqueous applications and necessitates the use of organic co-solvents or immediate processing following dissolution [21].

The solubility in aqueous buffer systems is particularly complex, as the compound shows decreased solubility with increasing ionic strength [21]. This phenomenon is attributed to the salting-out effect commonly observed with polyethylene glycol derivatives [21]. The hydrophilic polyethylene glycol spacer does provide some water compatibility, though insufficient to overcome the hydrophobic contributions of the fluorenyl and succinimidyl groups [14] [23].

Dichloromethane serves as a preferred solvent for dissolution of Fmoc-PEG8-NHS ester due to its excellent solvating properties for both the aromatic fluorenyl group and the polyethylene glycol chain [5] [18]. Dimethylformamide and dimethyl sulfoxide represent alternative solvents that offer superior compatibility with subsequent aqueous dilution protocols commonly employed in bioconjugation applications [5] [18] [21].

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| Water | Limited solubility | Hydrolysis occurs in aqueous solutions | Citations 18, 21 |

| Dichloromethane (DCM) | Soluble | Preferred organic solvent for dissolution | Citation 5, 18 |

| Dimethylformamide (DMF) | Soluble | Common solvent for NHS ester compounds | Citations 5, 18, 21 |

| Dimethyl sulfoxide (DMSO) | Soluble | Common solvent for NHS ester compounds | Citations 5, 18, 21 |

| Aqueous buffers | Limited solubility, decreases with increasing salt concentration | NHS ester hydrolyzes in aqueous solutions | Citation 21 |

Stability Parameters and Degradation Pathways

The stability profile of Fmoc-PEG8-NHS ester is governed by multiple chemical processes that affect both the N-hydroxysuccinimide ester and the fluorenylmethoxycarbonyl protecting group [16] [17] [26]. Storage conditions play a critical role in maintaining compound integrity, with temperatures of minus twenty degrees Celsius recommended for long-term preservation [5] [6] [7] [15].

The N-hydroxysuccinimide ester group exhibits pH-dependent hydrolysis kinetics, with half-life values of four to five hours at pH 7.0 and zero degrees Celsius [16]. Under more basic conditions at pH 8.6 and four degrees Celsius, the hydrolysis half-life decreases dramatically to approximately ten minutes [16]. This rapid degradation under alkaline conditions necessitates careful pH control during handling and storage [16].

The fluorenylmethoxycarbonyl protecting group demonstrates remarkable stability under acidic conditions but undergoes facile removal in the presence of primary or secondary amine bases [17] [26]. This differential stability allows for selective deprotection strategies while maintaining the integrity of other functional groups within the molecule [26].

Moisture sensitivity represents a critical stability concern, as water promotes hydrolysis of the N-hydroxysuccinimide ester group [15] [18] [22]. Recommended storage protocols include maintenance at minus twenty degrees Celsius with desiccant to exclude atmospheric moisture [15] [18] [22]. Temperature equilibration prior to opening containers prevents condensation that could initiate hydrolytic degradation [22].

| Parameter | Value | Source |

|---|---|---|

| Storage Temperature | -20°C | Citations 5, 6, 7, 15 |

| NHS Ester Hydrolysis Half-life (pH 7.0, 0°C) | 4-5 hours | Citation 16 |

| NHS Ester Hydrolysis Half-life (pH 8.6, 4°C) | 10 minutes | Citation 16 |

| Fmoc Group Stability | Stable in acidic environments, removed under basic conditions | Citations 17, 26 |

| Recommended Storage Conditions | Store at -20°C with desiccant, avoid moisture | Citations 15, 18, 22 |

The degradation pathways of Fmoc-PEG8-NHS ester involve multiple competing chemical processes [13] [16] [21]. Hydrolysis of the N-hydroxysuccinimide ester occurs through nucleophilic attack by water molecules on the carbonyl carbon, resulting in release of N-hydroxysuccinimide and formation of the corresponding carboxylic acid [13] [16] [21]. This process accelerates with increasing pH and temperature, making buffer composition and thermal management critical factors [13] [16].

Fluorenylmethoxycarbonyl deprotection proceeds through a base-catalyzed mechanism involving elimination of the fluorenyl cation [10] [17] [26]. Primary and secondary amines facilitate this process, particularly in the presence of polar solvents [26]. The reaction typically requires pH values above 7.5 for efficient deprotection [10].

Thermal degradation represents an additional pathway that becomes significant at elevated temperatures [15] [18]. Heat exposure can promote multiple degradation reactions, including ester hydrolysis, deprotection reactions, and oxidative processes affecting the polyethylene glycol chain [15] [18].

Aminolysis constitutes the desired reaction pathway for bioconjugation applications, where primary amines react with the N-hydroxysuccinimide ester to form stable amide bonds [16] [18] [22]. This reaction proceeds optimally at pH 7.2 to 9.0 and is dependent on the concentration of available primary amine groups [16] [18] [22].

| Degradation Pathway | Mechanism | Influencing Factors | Source |

|---|---|---|---|

| Hydrolysis of NHS ester | Nucleophilic attack by water on the carbonyl carbon of NHS ester, releasing NHS and forming carboxylic acid | pH (accelerates at higher pH), temperature, buffer composition | Citations 13, 16, 21 |

| Fmoc deprotection | Base-catalyzed removal of Fmoc group by primary or secondary amines | Presence of basic compounds, pH > 7.5 | Citations 10, 17, 26 |

| Thermal degradation | Decomposition at elevated temperatures | Exposure to heat | Citations 15, 18 |

| Aminolysis | Reaction with primary amines forming stable amide bonds (desired reaction pathway) | pH 7.2-9.0, concentration of primary amines | Citations 16, 18, 22 |

Fmoc-PEG8-NHS ester (CAS: 1334170-03-4) represents a heterobifunctional polyethylene glycol linker molecule with the molecular formula C₃₈H₅₂N₂O₁₄ and molecular weight of 760.82 g/mol [1] [2] [3]. This compound serves as a crucial intermediate in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) synthesis applications [4] [5]. The comprehensive spectroscopic characterization of this molecule encompasses four primary analytical techniques that provide complementary structural and chemical information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides the most definitive structural characterization of Fmoc-PEG8-NHS ester through detailed analysis of its proton and carbon environments. The proton NMR spectrum exhibits characteristic signals that reflect the complex molecular architecture of this heterobifunctional linker [2] [6].

The polyethylene glycol backbone generates the most prominent signal in the ¹H NMR spectrum, appearing as a complex multipicity centered at approximately 3.63 ppm, corresponding to the repetitive -CH₂-O-CH₂- units throughout the octaethylene glycol chain [7] [8]. This signal dominates the spectrum due to the 32 equivalent methylene protons present in the PEG₈ spacer. Recent advances in NMR interpretation have demonstrated that accurate molecular weight determination requires careful consideration of ¹³C satellite peaks, which represent 1.1% of the total signal intensity due to natural abundance carbon-13 coupling [7] [8].

The fluorenylmethoxycarbonyl protecting group contributes distinctive aromatic signals in the 7.20-7.80 ppm region, with the characteristic fluorenyl proton pattern providing unambiguous identification of the Fmoc moiety [2]. The methylene protons adjacent to the fluorenyl system appear as more complex multipicity patterns due to coupling effects with the aromatic ring system.

NHS ester functionality manifests through succinimidyl methylene signals typically observed in the 2.80-2.90 ppm region [6]. These signals, while less intense than the PEG backbone resonances, provide crucial confirmation of the active ester functionality essential for bioconjugation applications.

Quantitative analysis using ¹H NMR requires sophisticated integration methods that account for the vastly different signal intensities between terminal groups and the repetitive PEG units [7] [8]. Modern approaches utilize the ¹³C satellite peaks for more accurate molecular weight calculations, as these signals provide better stoichiometric relationships for terminal group quantification.

Purity assessment through NMR typically achieves specifications of ≥95.0% for commercial preparations [2] [6], with deuterated chloroform or deuterium oxide serving as standard solvent systems depending on the specific analytical requirements.

| Parameter | Value/Description |

|---|---|

| Proton Signal Region (ppm) | 3.30-4.24 |

| Major PEG Signal (ppm) | 3.63 (CH₂-O-CH₂ repeating units) |

| Terminal Fluorenyl Signal (ppm) | 7.20-7.80 (aromatic protons) |

| NHS Ester Signal (ppm) | 2.80-2.90 (succinimidyl CH₂) |

| Coupling Pattern | Complex multicity due to PEG chain |

| Integration Method | ¹³C satellite peaks for MW calculation |

| Molecular Weight Determination | Based on terminal group integration ratio |

| Purity Assessment (NMR) | ≥95.0% (typical specification) |

| Standard Reference | CDCl₃ or D₂O solvent systems |

Mass Spectrometry Analysis

Mass spectrometry provides molecular weight confirmation and structural elucidation through ionization and fragmentation analysis of Fmoc-PEG8-NHS ester. Electrospray ionization represents the preferred ionization method due to its compatibility with the polar, high molecular weight characteristics of PEG-based compounds [9] [10].

The molecular ion peak appears at m/z 761.8 [M+H]⁺ under positive ion electrospray conditions, confirming the expected molecular weight of 760.82 Da [2] [11]. The mass spectrum typically exhibits a complex oligomer distribution pattern characteristic of polyethylene glycol derivatives, reflecting the inherent polydispersity of the PEG backbone synthesis [12].

Fragmentation patterns provide diagnostic structural information through predictable neutral losses. The most significant fragmentation pathway involves loss of the NHS group (115 Da), yielding fragment ions at m/z 646. Secondary fragmentation includes loss of the complete Fmoc protecting group (222 Da), generating characteristic product ions that confirm the presence of both terminal functionalities [9].

Adduct ion formation represents a common phenomenon in PEG mass spectrometry, with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts frequently observed depending on the mobile phase composition and sample preparation conditions [10] [12]. These adduct patterns provide additional molecular weight confirmation while potentially complicating spectral interpretation.

Detection sensitivity typically achieves limits around 1 μg/mL using standard electrospray ionization parameters [10]. High-resolution mass spectrometry provides mass accuracy within ±5 ppm, enabling confident molecular formula assignment and impurity detection.

Sample preparation involves dissolution in methanol or acetonitrile, with mobile phase systems commonly employing acetonitrile/water/formic acid mixtures (49:49:2 v/v/v) for optimal ionization efficiency and chromatographic performance [12].

| Parameter | Value/Description |

|---|---|

| Ionization Method | Electrospray Ionization (ESI) |

| Molecular Ion Peak (m/z) | 761.8 [M+H]⁺ (typical) |

| Base Peak | PEG oligomer distribution |

| Fragmentation Pattern | Loss of NHS (115 Da), Fmoc (222 Da) |

| Adduct Ions | [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ |

| Detection Limit | ~1 μg/mL |

| Mass Accuracy | ±5 ppm (high resolution) |

| Sample Preparation | Methanol or acetonitrile dissolution |

| Mobile Phase | CH₃CN/H₂O/HCOOH (49:49:2) |

Infrared Spectroscopy

Infrared spectroscopy reveals the vibrational characteristics of functional groups within Fmoc-PEG8-NHS ester, providing definitive identification of key structural components through characteristic absorption bands [13] [14] [15].

The NHS ester functionality exhibits the most diagnostic infrared absorptions, with symmetric carbonyl stretching at 1780 cm⁻¹ and asymmetric carbonyl stretching appearing as a very strong absorption in the 1740-1750 cm⁻¹ region [13] [14]. These characteristic frequencies arise from the activated ester functionality and provide unambiguous confirmation of NHS ester presence. The intensity and position of these carbonyl stretches serve as sensitive indicators of hydrolytic degradation, as hydrolysis converts the active ester to carboxylic acid functionality with shifted carbonyl frequencies.

The carbamate carbonyl of the Fmoc protecting group manifests as a strong absorption at approximately 1720 cm⁻¹, clearly distinguished from the NHS ester carbonyls by its lower frequency position [16]. This differentiation enables simultaneous monitoring of both ester functionalities within the molecule.

Polyethylene glycol backbone identification relies on the characteristic C-O-C stretching vibration at 1110 cm⁻¹ [17] [18]. This absorption represents one of the most reliable indicators of PEG presence and has been extensively utilized for quantitative determination of polyethylene glycol content in various matrices. The intensity of this absorption correlates directly with PEG chain length, providing semi-quantitative information about the oligomer composition.

Aromatic C=C stretching vibrations from the fluorenyl system appear at 1600 and 1580 cm⁻¹ with medium intensity, confirming the presence of the aromatic protecting group [16]. Aliphatic C-H stretching vibrations span the 2850-2950 cm⁻¹ region, representing the methylene protons throughout the PEG chain and terminal functional groups.

The N-H stretching vibration appears in the 3300-3350 cm⁻¹ region with medium intensity, corresponding to the carbamate functionality of the Fmoc group [16]. C-N stretching vibrations manifest in the 1200-1250 cm⁻¹ region, providing additional confirmation of the nitrogen-containing functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| NHS Ester C=O (symmetric) | 1780 | Strong |

| NHS Ester C=O (asymmetric) | 1740-1750 | Very Strong |

| Carbamate C=O | 1720 | Strong |

| PEG C-O-C stretch | 1110 | Strong |

| Aromatic C=C | 1600, 1580 | Medium |

| Aliphatic C-H | 2850-2950 | Medium |

| N-H stretch | 3300-3350 | Medium |

| C-N stretch | 1200-1250 | Medium |

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides complementary characterization focusing on the chromophoric components of Fmoc-PEG8-NHS ester, particularly the fluorenyl aromatic system and potential hydrolysis products [19] [20] [21].

The fluorenylmethoxycarbonyl group exhibits characteristic absorption with λmax in the 265-267 nm region, providing a reliable chromophore for quantitative analysis and purity assessment [22]. This absorption band enables direct monitoring of Fmoc concentration and serves as an internal standard for degradation studies.

NHS ester hydrolysis monitoring represents a critical application of UV-visible spectroscopy, as the released NHS exhibits strong absorption at 260 nm with a molar extinction coefficient of 9,700 M⁻¹cm⁻¹ [19] [20] [21]. This absorption enables real-time monitoring of ester hydrolysis kinetics and provides quantitative assessment of reagent stability under various conditions. The hydrolysis monitoring capability proves particularly valuable for quality control applications and storage stability assessment.

Solvent system selection significantly influences UV-visible spectroscopic measurements, with aqueous buffers and organic solvents both providing suitable media depending on the specific analytical requirements [22]. Typical concentration ranges for analytical measurements span 10-100 μM, providing adequate signal intensity while avoiding potential aggregation effects at higher concentrations.

Direct UV absorption measurement offers the primary detection method, though potential interference from proteins or DNA absorption at 280 nm must be considered in complex biological matrices [19] [20]. This interference potential necessitates careful method development and appropriate blank corrections in bioconjugation applications.

The UV-visible absorption characteristics enable development of quantitative assays for both intact ester concentration and hydrolysis product formation, providing comprehensive analytical capabilities for process monitoring and quality control applications [20] [21].

| Parameter | Value/Description |

|---|---|

| Fluorenyl Absorption (λmax) | 265-267 nm |

| NHS Absorption (λmax) | 260 nm (upon hydrolysis) |

| Molar Extinction Coefficient | 9,700 M⁻¹cm⁻¹ (NHS at 260 nm) |

| Solvent System | Aqueous buffers, organic solvents |

| Concentration Range | 10-100 μM (typical) |

| Detection Method | Direct UV absorption |

| Hydrolysis Monitoring | Released NHS at 260 nm |

| Interference Assessment | Protein/DNA at 280 nm may interfere |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.

3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.

4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.

5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.